N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide, commonly known as HET0016, is a small molecule inhibitor that targets the 20-HETE biosynthesis pathway. It is a potent and selective inhibitor of the enzyme CYP4A11, which is responsible for the production of 20-HETE. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemia-reperfusion injury.
Wirkmechanismus
HET0016 is a potent and selective inhibitor of the enzyme CYP4A11, which is responsible for the production of 20-HETE. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases, including hypertension and cancer. By inhibiting the production of 20-HETE, HET0016 can exert potent anti-cancer and anti-hypertensive effects.
Biochemical and Physiological Effects:
HET0016 has been shown to have potent anti-cancer effects by inhibiting the growth and proliferation of cancer cells. It has also been shown to lower blood pressure in animal models, making it a potential treatment for hypertension. In addition, HET0016 has been shown to reduce tissue damage and improve organ function in animal models of ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HET0016 in lab experiments is its potency and selectivity. HET0016 is a highly potent and selective inhibitor of CYP4A11, making it an ideal tool for studying the role of 20-HETE in various diseases. However, one limitation of using HET0016 is its potential toxicity. HET0016 has been shown to be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of HET0016. One potential area of research is the development of more potent and selective inhibitors of CYP4A11. Another area of research is the use of HET0016 in combination with other drugs to enhance its therapeutic effects. Finally, the potential use of HET0016 in the treatment of other diseases, such as stroke and myocardial infarction, should be explored.
Synthesemethoden
HET0016 can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The synthesis involves the reaction of 4-aminobenzoic acid with 4-nitrobenzoyl chloride to form 4-(4-nitrobenzoylamino)benzoic acid. This intermediate is then reacted with 4-hydroxybenzene-1-carbonyl chloride to form N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-4-nitrobenzamide. Finally, the nitro group is reduced using hydrogen gas in the presence of palladium on carbon to form HET0016.
Wissenschaftliche Forschungsanwendungen
HET0016 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-cancer effects by inhibiting the growth and proliferation of cancer cells. HET0016 has also been studied for its potential use in the treatment of hypertension, as it has been shown to lower blood pressure in animal models. In addition, HET0016 has been studied for its potential use in the treatment of ischemia-reperfusion injury, as it has been shown to reduce tissue damage and improve organ function in animal models.
Eigenschaften
IUPAC Name |
N-[4-[(4-hydroxyphenyl)carbamoyl]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-15-9-7-14(8-10-15)19-17(22)12-3-5-13(6-4-12)20-18(23)16-2-1-11-24-16/h1-11,21H,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAGEGZLQGACTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49727201 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.